3-((5-(2,3-dichlorophenyl)-2H-tetrazol-2-yl)methyl)pyridine
Description
3-((5-(2,3-Dichlorophenyl)-2H-tetrazol-2-yl)methyl)pyridine (referred to as A438079 in pharmacological studies) is a heterocyclic compound featuring a pyridine core linked to a 2H-tetrazole moiety substituted with a 2,3-dichlorophenyl group. This compound is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP and implicated in inflammatory responses, fibrosis, and immune modulation . Its synthesis involves coupling reactions between tetrazole derivatives and halogenated pyridines, though detailed synthetic protocols are proprietary or unpublished. A438079 is commercially available (CAS: 899431-18-6) and used extensively in preclinical studies for its drug-like properties and in vivo efficacy .
Properties
Molecular Formula |
C13H9Cl2N5 |
|---|---|
Molecular Weight |
306.15 g/mol |
IUPAC Name |
3-[[5-(2,3-dichlorophenyl)tetrazol-2-yl]methyl]pyridine |
InChI |
InChI=1S/C13H9Cl2N5/c14-11-5-1-4-10(12(11)15)13-17-19-20(18-13)8-9-3-2-6-16-7-9/h1-7H,8H2 |
InChI Key |
REPWZGWEHFEUEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NN(N=N2)CC3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-((5-(2,3-dichlorophenyl)-2H-tetrazol-2-yl)methyl)pyridine typically involves the reaction of 2,3-dichlorobenzyl chloride with sodium azide to form the corresponding tetrazole derivative. This intermediate is then reacted with 3-pyridylmethyl chloride under basic conditions to yield the final product . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity, such as using different solvents, catalysts, or reaction temperatures.
Chemical Reactions Analysis
3-((5-(2,3-dichlorophenyl)-2H-tetrazol-2-yl)methyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction may lead to the formation of reduced tetrazole derivatives.
Scientific Research Applications
3-((5-(2,3-dichlorophenyl)-2H-tetrazol-2-yl)methyl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs, particularly those targeting purinergic receptors.
Biology: The compound has been studied for its inhibitory effects on purinergic receptors and macrophages.
Industry: It is used in the synthesis of various agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-((5-(2,3-dichlorophenyl)-2H-tetrazol-2-yl)methyl)pyridine involves its interaction with specific molecular targets, such as purinergic receptors. It acts as an antagonist at these receptors, inhibiting their activity and thereby modulating various physiological processes . The pathways involved include the inhibition of receptor-mediated signaling cascades, which can lead to anti-inflammatory and other therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Pharmacological Targets
A438079 belongs to a class of P2X7 receptor antagonists with diverse chemotypes. Key analogues and their properties are summarized below:
Key Observations:
- Structural Diversity: A438079’s 2,3-dichlorophenyl group enhances hydrophobic interactions with the P2X7 receptor compared to A740003’s quinoline or BBG’s sulfonated aromatic system .
- Species Cross-Reactivity : Unlike KN-62 (human-specific) and BBG (rat-specific), A438079 shows reduced species-dependent efficacy, making it suitable for cross-species studies .
- Off-Target Effects : BBG inhibits P2X4 receptors and sodium channels, while A438079 exhibits higher selectivity for P2X7 .
Functional and Mechanistic Differences
- A438079 vs. A740003 :
- A438079 reduces liver fibrosis in mice, while A740003 is effective in colitis models, suggesting tissue-specific efficacy despite shared P2X7 targeting .
- A438079’s tetrazole-pyridine scaffold may favor allosteric modulation, as evidenced by cryo-EM structures showing binding at the P2X7 receptor’s allosteric site .
- A438079 vs. BBG :
Clinical and Preclinical Relevance
- AZ11645373 : Demonstrates superior oral bioavailability in rodent models compared to A438079, highlighting trade-offs between potency and pharmacokinetics .
Biological Activity
The compound 3-((5-(2,3-dichlorophenyl)-2H-tetrazol-2-yl)methyl)pyridine (CAS Number: 908227-91-8) is a tetrazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 306.15 g/mol. The structure consists of a pyridine ring substituted with a tetrazole moiety, which is known for contributing to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₉Cl₂N₅ |
| Molecular Weight | 306.15 g/mol |
| CAS Number | 908227-91-8 |
Biological Activity Overview
Research indicates that This compound exhibits multitarget biological activity. Using computational methods such as the Prediction of Activity Spectra for Substances (PASS), the following activities have been predicted:
- Analgesic Activity : Probability of presence (Pa) = 0.795
- Inhibition of Phospholipase D : Pa = 0.788
- Nicotine Receptor Antagonism : Pa = 0.747 for alpha-6-beta-3-beta-4-alpha-5 and Pa = 0.742 for alpha-2-beta-2 .
Synthesis
The synthesis of this compound has been reported with a yield of approximately 87%. The process involves the reaction of pyridine derivatives with tetrazole precursors under optimized conditions, which ensures high efficiency and purity .
Antimicrobial Activity
A study evaluated the antimicrobial properties of tetrazole derivatives, including those similar to This compound . Results indicated significant inhibitory effects against various bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating potential as antibacterial agents .
Antioxidant Activity
In addition to antimicrobial effects, tetrazole derivatives have shown promising antioxidant properties in DPPH and hydroxyl radical scavenging assays. This suggests that compounds like This compound may be beneficial in reducing oxidative stress .
Computational Studies
Molecular docking simulations have been employed to predict interactions between the compound and biological targets. These studies support experimental findings by illustrating how structural features influence binding affinities and biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
